REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:14]=1[S:20](Cl)(=[O:22])=[O:21]>>[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:14]=1[S:20]([NH:1][C:2]1[CH:10]=[C:9]([I:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])(=[O:22])=[O:21]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC(=C1)I
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
FC1=C(C(=CC=C1)F)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
|
|
Smiles
|
FC1=C(C(=CC=C1)F)S(=O)(=O)NC1=C(C(=O)O)C=CC(=C1)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |